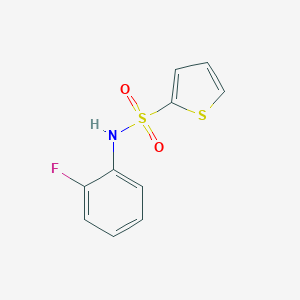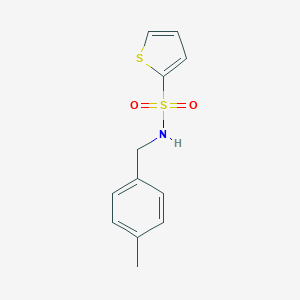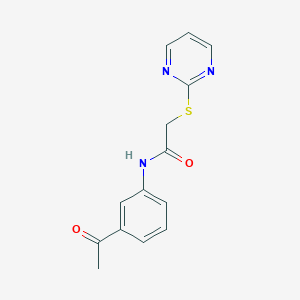![molecular formula C25H23ClF3N3O6S2 B299316 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It was discovered by Cytokinetics Inc. and has been shown to have potent anti-inflammatory effects in preclinical studies.
Mécanisme D'action
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a small molecule inhibitor that selectively targets the I kappa B kinase beta (IKK-beta) enzyme. IKK-beta is a key regulator of the NF-kappa B signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting IKK-beta, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide blocks the activation of NF-kappa B and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects in a variety of models of inflammatory disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta, and to reduce the infiltration of immune cells into inflamed tissues. 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for IKK-beta. This allows for a more targeted approach to inhibiting the NF-kappa B signaling pathway, which may reduce the risk of off-target effects. However, one limitation of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Orientations Futures
There are several potential future directions for research on 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of IKK-beta. Another area of interest is the use of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been described in a patent application by Cytokinetics Inc. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with p-toluenesulfonyl chloride to form 4-chloro-3-(trifluoromethyl)anilinosulfonyl chloride. This intermediate is then reacted with N-(4-(4-morpholinylsulfonyl)phenyl)acetamide to form 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta.
Propriétés
Nom du produit |
2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C25H23ClF3N3O6S2 |
Poids moléculaire |
618 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClF3N3O6S2/c26-23-11-8-19(16-22(23)25(27,28)29)32(40(36,37)20-4-2-1-3-5-20)17-24(33)30-18-6-9-21(10-7-18)39(34,35)31-12-14-38-15-13-31/h1-11,16H,12-15,17H2,(H,30,33) |
Clé InChI |
NVMDKTOZHPHWME-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)

![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)